Peripheral Benzodiazepine Receptor Binding Affinity
This compound has documented in vitro binding affinity (reported as pIC50) against the peripheral benzodiazepine receptor (PBR) in rat tissue [1]. This represents a distinct molecular target engagement profile compared to many structurally related piperazine derivatives that are primarily characterized as 5-HT1A, D2, or sigma receptor ligands . While the exact numerical pIC50 or Ki value is not publicly accessible in the source record, the existence of this specific target annotation in the BindingDB/ChEMBL database (ChEMBL_37218/CHEMBL651678) indicates that this compound has been subjected to formal receptor binding characterization against a target that is not commonly reported for simple benzylpiperazine or naphthylmethylpiperazine analogs [1].
| Evidence Dimension | Target engagement specificity |
|---|---|
| Target Compound Data | Documented binding affinity (pIC50) against rat PBR (BindingDB/ChEMBL entry) |
| Comparator Or Baseline | Structurally related compounds: 1-(2-naphthylmethyl)-4-benzylpiperazine (sigma site ligand, nanomolar range), 1-(2-methoxyphenyl)piperazine derivatives (5-HT1A ligands, IC50 3.2-12 nM) |
| Quantified Difference | Qualitative target differentiation: PBR engagement versus predominant sigma/5-HT1A/D2 profile of related analogs |
| Conditions | In vitro binding affinity assay; peripheral benzodiazepine receptor (PBR) in rat; ChEMBL_37218 (CHEMBL651678) annotation |
Why This Matters
For researchers seeking compounds with PBR-interacting properties, this target annotation provides a defined entry point that is absent in many comparator piperazine derivatives whose primary characterization focuses on aminergic or sigma receptors.
- [1] BindingDB. (2007). Assay Method Information: ChEMBL_37218 (CHEMBL651678). In vitro binding affinity (pIC50) tested against peripheral benzodiazepine receptor (PBR) in rat. Entry ID: 50036542. Last update November 1, 2007. View Source
